Deltorphin 1; Deltorphin C
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Deltorphin 1 can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of Deltorphin 1 is not well-documented, likely due to its specialized use in research rather than commercial applications. large-scale synthesis would follow similar principles as laboratory-scale SPPS, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Deltorphin 1 undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized under specific conditions.
Reduction: Reduction reactions can target disulfide bonds if present in modified analogs.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used in SPPS.
Major Products
The major products of these reactions are typically modified peptides with altered receptor binding affinities and selectivities.
Scientific Research Applications
Deltorphin 1 has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating delta-opioid receptors in various biological systems.
Medicine: Explored for its potential analgesic effects due to its high affinity for delta-opioid receptors.
Industry: Limited industrial applications, primarily used in academic and pharmaceutical research.
Mechanism of Action
Deltorphin 1 exerts its effects by binding to delta-opioid receptors, which are G-protein-coupled receptors involved in pain modulation. Upon binding, Deltorphin 1 activates the receptor, leading to a cascade of intracellular events that result in analgesic effects. The high blood-brain barrier penetration rate of Deltorphin 1 enhances its central nervous system activity .
Comparison with Similar Compounds
Similar Compounds
Deltorphin II: Another naturally occurring peptide with a similar structure but different amino acid sequence.
Dermorphin: A peptide with high affinity for mu-opioid receptors, also produced by Phyllomedusa frogs.
Uniqueness
Deltorphin 1 is unique due to its exceptionally high selectivity and affinity for delta-opioid receptors, making it a valuable tool for studying these receptors’ pharmacology and potential therapeutic applications .
Properties
IUPAC Name |
3-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-4-[[1-[[1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H52N8O10/c1-19(2)30(36(54)40-18-28(39)47)45-37(55)31(20(3)4)44-35(53)27(17-29(48)49)43-34(52)26(16-22-9-7-6-8-10-22)42-32(50)21(5)41-33(51)25(38)15-23-11-13-24(46)14-12-23/h6-14,19-21,25-27,30-31,46H,15-18,38H2,1-5H3,(H2,39,47)(H,40,54)(H,41,51)(H,42,50)(H,43,52)(H,44,53)(H,45,55)(H,48,49) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAORFIPPWIGPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H52N8O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
768.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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